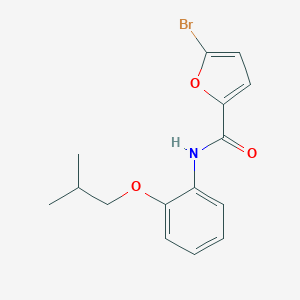

5-bromo-N-(2-isobutoxyphenyl)-2-furamide

Description

5-Bromo-N-(2-isobutoxyphenyl)-2-furamide is a brominated furan-carboxamide derivative characterized by a 2-isobutoxyphenyl substituent attached to the amide nitrogen. Its molecular formula is C₁₅H₁₆BrNO₃, with a molecular weight of 338.20 g/mol. The compound features a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The 2-isobutoxy group on the phenyl ring contributes to its lipophilicity, as indicated by an estimated XLogP3 value of ~3.5–4.0 (calculated based on analogs in ).

Properties

Molecular Formula |

C15H16BrNO3 |

|---|---|

Molecular Weight |

338.2g/mol |

IUPAC Name |

5-bromo-N-[2-(2-methylpropoxy)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C15H16BrNO3/c1-10(2)9-19-12-6-4-3-5-11(12)17-15(18)13-7-8-14(16)20-13/h3-8,10H,9H2,1-2H3,(H,17,18) |

InChI Key |

SOAGTPKLINYMGZ-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Phenyl Derivatives

5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS 314055-67-9)

- Molecular Formula: C₁₄H₁₄BrNO₂

- Molecular Weight : 308.17 g/mol

- Key Properties: XLogP3: 3.8 Hydrogen Bond Donors/Acceptors: 1/2 Topological Polar Surface Area (TPSA): 42.2 Ų

- Structural Difference : The isopropyl group is at the 2-position of the phenyl ring, compared to the isobutoxy group in the target compound.

5-Bromo-N-(4-isopropylphenyl)-2-furamide (CAS 353785-15-6)

- Molecular Formula: C₁₄H₁₄BrNO₂

- Molecular Weight : 308.17 g/mol

- Key Properties : Identical to the 2-isopropyl analog but with the substituent at the 4-position .

- Implications : The 4-isopropyl group may improve binding to planar active sites (e.g., enzyme pockets) due to reduced steric clash compared to ortho-substituted derivatives.

Derivatives with Sulfonamide and Piperazinyl Groups

5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide (CAS 356562-28-2)

- Molecular Formula : C₁₆H₁₇BrN₂O₄S

- Molecular Weight : 429.29 g/mol

- Key Modification : Incorporates a piperidinylsulfonyl group at the 4-position of the phenyl ring.

- Implications : The sulfonamide group enhances hydrogen-bonding capacity (TPSA: ~110 Ų), improving solubility but possibly reducing blood-brain barrier penetration. This modification is common in protease inhibitors.

5-Bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide (CAS 679418-61-2)

- Molecular Formula : C₁₈H₂₀BrN₃O₃

- Molecular Weight : 406.27 g/mol

- Key Modification : Features a propionyl-piperazinyl group , introducing a secondary amine and ketone.

- Implications : The piperazine ring may confer basicity (pKa ~8–10), enhancing solubility in acidic environments (e.g., stomach pH). Such groups are prevalent in CNS-targeted drugs.

Halogen-Substituted Analogs

5-Bromo-N-(2-phenoxyphenyl)-2-furamide (CAS 546072-42-8)

- Molecular Formula: C₁₇H₁₂BrNO₃

- Molecular Weight : 358.19 g/mol

- Key Modification: Replaces the isobutoxy group with a phenoxy group at the 2-position.

- Implications : Increased aromaticity and lipophilicity (XLogP3: ~4.5) may enhance binding to hydrophobic targets but could increase metabolic instability.

5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide (CAS 544460-95-9)

- Molecular Formula: C₁₃H₁₁BrClNO₂

- Molecular Weight : 328.59 g/mol

- Key Modification : Substitutes the phenyl ring with a 3-chlorophenyl-ethyl group .

Stability and Reactivity Considerations

highlights that 2-furamides are susceptible to methanolysis due to lower energy barriers compared to picolinamides. For example, the methanolysis rate of 2-furamide derivatives is ~30% slower than that of picolinamide analogs under identical conditions. This suggests that 5-bromo-N-(2-isobutoxyphenyl)-2-furamide may require stabilization strategies (e.g., prodrug formulations) for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.